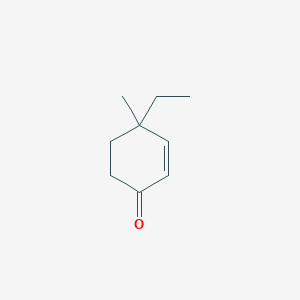

4-Ethyl-4-methylcyclohex-2-enone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclohex-2-enone derivatives has been explored through various methods. A three-step synthesis of (R)-(+)-4-methylcyclohex-2-ene-1-one from (R)-(+)-pulegone was described, achieving a 44% overall yield and requiring only one chromatographic purification, indicating a convenient method for accessing multigram quantities of the compound . Another study demonstrated the synthesis of angular methyl substituted bicyclic enones via a unique regioselective enamine annulation reaction, yielding up to 70% of the products . Additionally, an efficient one-pot procedure was developed to prepare 4-carbethoxy-3-trifluoromethylcyclohex-2-enone in 90% yield, which was also extended to alkylated derivatives . Furthermore, an efficient route to derivatives of (R)-4-hydroxycyclohex-2-enone was developed from a single intermediate, highlighting a key stereoselective intramolecular ene reaction .

Molecular Structure Analysis

The molecular structure of cyclohex-2-enone derivatives has been studied in various contexts. For instance, the [2+2] photocycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives were investigated to provide diversely functionalized bicyclo[3.2.0]heptanes, which were adapted for intramolecular reactions to yield stereochemically pure products . The photocycloaddition of 5,5-dimethylcyclohex-2-enone to alkylidenemalononitriles was also studied, revealing trends in product distribution and regioisomer formation .

Chemical Reactions Analysis

Cyclohex-2-enone derivatives undergo various chemical reactions. The methylation of the enolate ion of 4,4-dimethylcyclopent-2-enone was shown to occur through the monocyclic valence tautomer, leading to the formation of trimethyl- and tetramethyl-cyclopent-2-enones . Additionally, the base-catalyzed and photochemical dimerizations of these compounds were explored, providing insights into their reactivity . A series of C-2 substituted 3-methylcyclohex-2-enones was prepared using the Hagemann ester route, and these compounds were converted into the corresponding α,β-epoxyketones using alkaline hydrogen peroxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohex-2-enone derivatives are influenced by their molecular structure and the substituents present. For example, the dimer of 4,4-dimethylcyclopent-2-enone formed on treatment with base was identified as endo-5,5,10,10-tetramethyltricyclo[5,2,1,02,6] decane-3,8-dione, and its formation was discussed in terms of its physical properties . The effect of substitution in the α- and β′-position in the cycloalkanone, its ring size, and the structure of the Michael acceptor were illustrated in reactions of enamines with alkyl vinyl ketones .

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives:

- Bégué, Bonnet-Delpon, and Dogbeavou (1992) developed an efficient one-pot procedure to prepare 4-carbethoxy-3-trifluoromethylcyclohex-2-enone, a derivative of 4-Ethyl-4-methylcyclohex-2-enone, from ethyl trifluoroacetoacetate and methylvinyl ketone in 90% yield (Bégué, Bonnet-Delpon, & Dogbeavou, 1992).

- Mcandrew (1979) explored various routes to synthesize 4-alkyl-3-methylcyclohex-2-enones, another derivative, using Hagemann's ester (Mcandrew, 1979).

Catalytic and Enantioselective Reactions:

- Mediavilla Urbaneja, Alexakis, and Krause (2002) examined the enantioselective 1,4-addition reactions of organozinc reagents to cyclohex-2-enones, showcasing its use in catalytic processes (Mediavilla Urbaneja, Alexakis, & Krause, 2002).

Synthesis of Hydroxycyclohexenones:

- Meister, Nieger, and Bräse (2012) provided a route for synthesizing methyl-substituted hydroxycyclohexenones, important building blocks for natural products, via a palladium(II)-catalyzed 1,4-addition (Meister, Nieger, & Bräse, 2012).

Cyclisation and Ring Contraction:

- Amupitan, Scovell, and Sutherland (1983) explored cyclisation of 3-methylcyclohex-2-enone derivatives to form hydrindanone derivatives (Amupitan, Scovell, & Sutherland, 1983).

- Hogeveen (2010) reported on the ring contraction of cyclohex-2-enone into 3-methylcyclopent-2-enone, involving a protonated keto-carbonium ion (Hogeveen, 2010).

Photochemical Reactions:

- Childs, Hine, and Hung (1979) studied the photoisomerization of protonated cyclohex-2-enones, revealing insights into the behavior of these compounds under light irradiation (Childs, Hine, & Hung, 1979).

Mesomorphic Properties:

- Bezborodov and Lapanik (1992) synthesized mesomorphic derivatives from ethyl esters of cyclohex-2-enone-related acids, examining their phase transition properties (Bezborodov & Lapanik, 1992).

Safety and Hazards

Wirkmechanismus

Mode of Action

The enol form is usually less stable than the keto form, but with a strong base, the system can be deprotonated, and the enolate will then be more stable . This tautomerization can influence the compound’s interaction with its targets.

Pharmacokinetics

suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethyl-4-methylcyclohex-2-enone. For instance, the presence of a strong base can promote the formation of the compound’s enol form . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

4-ethyl-4-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-3-9(2)6-4-8(10)5-7-9/h4,6H,3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKISVAJSNYSWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339544 | |

| Record name | 4-Ethyl-4-methylcyclohex-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17429-32-2 | |

| Record name | 4-Ethyl-4-methylcyclohex-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

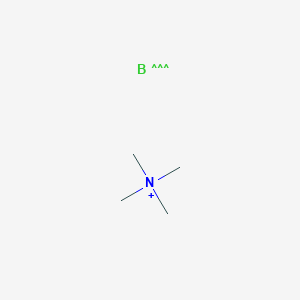

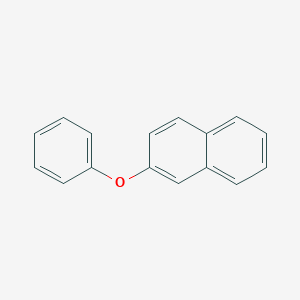

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

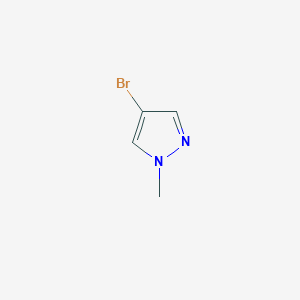

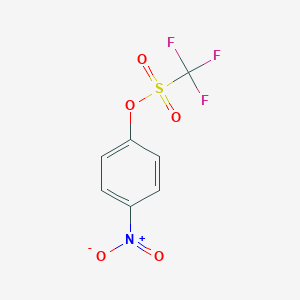

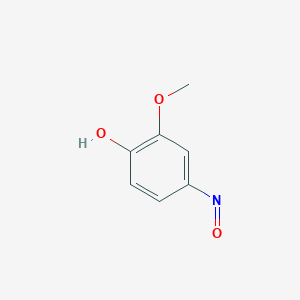

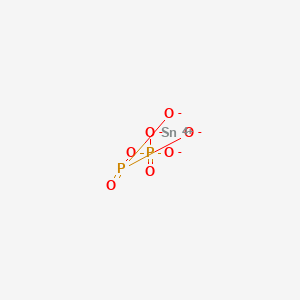

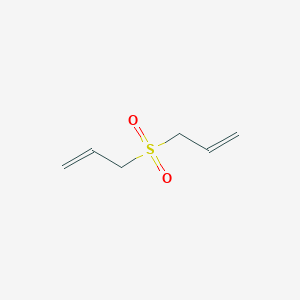

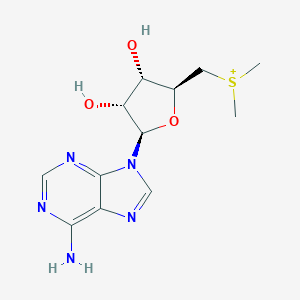

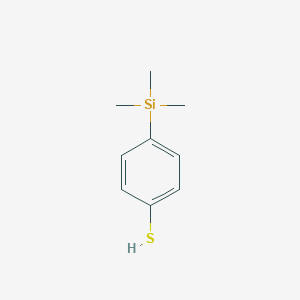

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.